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Compound of Interest

Compound Name: 4-chloro-1-methyl-1H-pyrazole

Cat. No.: B1590106 Get Quote

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a

vast array of biologically active compounds and functional materials.[1][2] As a five-membered

aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties make it

a privileged scaffold in medicinal chemistry and agrochemistry.[2][3] Among its many

derivatives, 4-chloro-1-methyl-1H-pyrazole stands out as a particularly valuable and versatile

building block. The introduction of a chloro-substituent at the C4 position provides a reactive

handle for a multitude of cross-coupling reactions, while the N-methyl group prevents

tautomerism and directs reactivity, making it an ideal intermediate for the synthesis of complex

molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive overview of 4-chloro-1-methyl-1H-pyrazole. We will delve into its

fundamental properties, explore robust synthetic methodologies, dissect its reactivity in key

transformations, and highlight its applications as a precursor to high-value molecules.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective

use in synthesis. 4-chloro-1-methyl-1H-pyrazole is a stable, commercially available

compound.[4][5][6] Its key identifiers and properties are summarized below.
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Property Value Source

CAS Number 35852-81-4 [4][5][6][7]

Molecular Formula C₄H₅ClN₂ [4][6][7][8]

Molecular Weight 116.55 g/mol [5][7][8]

IUPAC Name 4-chloro-1-methylpyrazole [7]

Appearance
White to orange to green

powder/crystal
[9]

Canonical SMILES CN1C=C(C=N1)Cl [7]

InChIKey
PGNUBDXGTOZIHC-

UHFFFAOYSA-N
[4][7]

Spectroscopic data is essential for reaction monitoring and structural confirmation. While

detailed spectra are available in databases, typical ¹H NMR signals in CDCl₃ would show two

singlets for the pyrazole ring protons and a singlet for the N-methyl protons.[7][10]

Synthesis of the 4-chloro-1-methyl-1H-pyrazole
Scaffold
The primary route to 4-chloro-1-methyl-1H-pyrazole involves the selective chlorination of the

1-methyl-1H-pyrazole precursor. The C4 position of the pyrazole ring is the most nucleophilic

center, making it susceptible to electrophilic aromatic substitution.[11] Several methods have

been developed to achieve this transformation efficiently.

Electrochemical Chlorination
Electrosynthesis offers a green and efficient alternative to traditional chemical methods. The

anodic chlorination of 1-methyl-1H-pyrazole can be performed in an aqueous sodium chloride

solution, which serves as both the solvent and the chlorine source. This method avoids the use

of harsh chlorinating agents.[12]
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Experimental Setup

Electrochemical Process

Pt Anode

Aqueous NaCl
(Chlorine Source)

Cu Cathode

Anodic Oxidation:
2Cl⁻ → Cl₂ + 2e⁻

1-methyl-1H-pyrazole
in CHCl3

 Heterophase
System

Electrophilic Attack:
Pyrazole + Cl₂ → 4-Chloro-pyrazole + HCl

Click to download full resolution via product page

Caption: Workflow for Electrochemical Chlorination of Pyrazole.

Protocol: Galvanostatic Chlorination of 1-methyl-1H-pyrazole[12]

Cell Assembly: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a

copper (Cu) cathode.

Charge the Cell: The anodic compartment is charged with a 4 M aqueous solution of sodium

chloride (NaCl) and chloroform (CHCl₃) in a 7:3 volume ratio. 1-methyl-1H-pyrazole (1.0

equivalent) is dissolved in the organic phase.

Electrolysis: A constant current density (e.g., 0.1 A/cm²) is applied. The electrolysis is carried

out by passing a theoretical charge of 2 Faradays per mole of the starting pyrazole.
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Work-up: Upon completion, the organic layer is separated. The aqueous layer is extracted

with CHCl₃ (3 x 20 mL). The combined organic layers are washed with a 10% sodium

thiosulfate solution to remove any residual chlorine, followed by water.

Isolation: The organic solvent is removed under reduced pressure. The crude product is then

purified by vacuum distillation or column chromatography to yield pure 4-chloro-1-methyl-
1H-pyrazole.

Causality Insight: The heterophase system (aqueous NaCl/CHCl₃) is crucial. The pyrazole

resides primarily in the organic phase, while the electrochemically generated chlorine at the

anode-water interface partitions into the organic phase to react, minimizing side reactions in

the aqueous medium.[12]

Mechanochemical Chlorination
For a solvent-free approach, mechanochemical synthesis using a shaker or ball mill provides a

highly efficient and environmentally friendly option. Trichloroisocyanuric acid (TCCA) is used as

the solid chlorinating agent.[10]

Protocol: Solvent-Free Mechanochemical Chlorination[10]

Charge the Mill: A 10 mL zirconium dioxide (ZrO₂) milling cell is charged with 1-methyl-1H-

pyrazole (1.0 eq), TCCA (0.4 eq), silica gel (approx. 10 wt%), and two ZrO₂ milling balls (5

mm diameter).

Milling: The vessel is mounted on a shaker mill and oscillated at a high frequency (e.g., 30

Hz) for 45-60 minutes.

Work-up & Isolation: The solid residue is removed from the cell and purified directly by

column chromatography (eluent: hexane/dichloromethane) to afford the product.

Causality Insight: The high-energy impacts during milling facilitate the solid-state reaction

between the pyrazole and TCCA. The silica gel acts as a grinding auxiliary and prevents the

reactants from sticking to the walls of the milling cell, ensuring efficient mixing and reaction.[10]

Reactivity and Key Transformations
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The chlorine atom at the C4 position is the key to the synthetic utility of 4-chloro-1-methyl-1H-
pyrazole, enabling its participation in a wide range of transition-metal-catalyzed cross-coupling

reactions. These reactions are fundamental to modern drug discovery for constructing C-N, C-

C, and C-O bonds.[13][14]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming

carbon-nitrogen bonds.[13][15] This reaction allows for the coupling of 4-chloro-1-methyl-1H-
pyrazole with a diverse range of primary and secondary amines, including alkylamines and

anilines, to generate 4-amino-1-methyl-1H-pyrazole derivatives. These products are valuable

scaffolds in medicinal chemistry.[14][16]
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Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
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Protocol: Microwave-Assisted Buchwald-Hartwig Coupling[17]

Vial Preparation: To a microwave vial, add 4-chloro-1-methyl-1H-pyrazole (1.0 eq), the

desired amine (1.2-2.0 eq), a palladium source such as Pd(dba)₂ (10 mol%), a bulky

phosphine ligand like tBuDavePhos (20 mol%), and a strong base like potassium t-butoxide

(tBuOK) (2.0 eq).

Solvent Addition: Add a high-boiling solvent such as xylene (to a concentration of ~0.06 M).

Microwave Irradiation: Seal the vial and heat in a microwave reactor to a high temperature

(e.g., 120-150 °C) for 30-60 minutes.

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite

to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by

flash column chromatography to yield the 4-aminopyrazole product.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like

tBuDavePhos accelerate the rate-limiting reductive elimination step, enabling the coupling of

less reactive aryl chlorides.[14][16] Microwave heating significantly reduces reaction times from

hours to minutes by efficiently reaching the high temperatures required for the reaction.[17]

Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a cornerstone of C-C bond formation, reacting an organoboron species

with an organic halide. 4-chloro-1-methyl-1H-pyrazole can be coupled with various aryl or

heteroaryl boronic acids or esters to synthesize 4-aryl-1-methyl-1H-pyrazoles. This

transformation is invaluable for accessing biaryl structures prevalent in pharmaceuticals.

Protocol: General Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-
chloro-1-methyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium

catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent Addition: Add a mixture of solvents, typically an organic solvent like dioxane or

toluene and water (e.g., 4:1 ratio).
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Heating: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g.,

ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and

concentrated.

Purification: The crude product is purified by column chromatography.

Causality Insight: The base is essential for the transmetalation step, activating the boronic acid

to form a more nucleophilic boronate species, which then transfers its organic group to the

palladium center. The aqueous solvent system often accelerates the reaction.

C-H Functionalization
While cross-coupling provides a powerful toolkit, modern synthesis increasingly turns to direct

C-H functionalization to improve atom economy. While the C4 position of 1-methyl-1H-pyrazole

is typically functionalized via halogenation, direct C-H activation/arylation at the C5 position is a

well-established alternative strategy for building complexity on the pyrazole ring.[11][18][19]

This highlights the complementary reactivity available to synthetic chemists working with this

scaffold. For instance, palladium-catalyzed C5-arylation can be achieved using directing groups

or under specific conditions that favor activation of the C5-H bond, which is the most acidic

proton on the ring.[11]

Applications in Drug Discovery and Agrochemicals
The derivatives of 4-chloro-1-methyl-1H-pyrazole are key intermediates in the synthesis of

numerous commercial and investigational compounds.

Agrochemicals: The pyrazole carboxamide scaffold is a well-known feature in many potent

fungicides and insecticides. A prominent example is Tebufenpyrad, an acaricide and

insecticide used in greenhouses.[20] Its structure features a 4-chloro-3-ethyl-1-methyl-1H-

pyrazole-5-carboxamide core, highlighting the industrial relevance of this substituted

pyrazole system.[20]

Pharmaceuticals: In drug discovery, the 4-aminopyrazole moiety is a bioisostere for other

aromatic systems and can act as a hydrogen bond donor and acceptor. These derivatives

have been investigated for a range of biological activities, including as kinase inhibitors for
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cancer therapy and as agents targeting inflammatory pathways.[1] The ability to rapidly

generate libraries of 4-aminopyrazoles via Buchwald-Hartwig amination makes 4-chloro-1-
methyl-1H-pyrazole an attractive starting material for lead optimization campaigns.

Safety and Handling
4-chloro-1-methyl-1H-pyrazole is classified as a hazardous substance. It is harmful if

swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][21]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and

chemical-resistant gloves.[21][22][23]

Handling: Avoid breathing dust, fumes, or vapors.[21][23] Prevent contact with skin and eyes.

[23]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials.[22]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion
4-chloro-1-methyl-1H-pyrazole is more than just a simple halogenated heterocycle; it is a

powerful and enabling building block for modern organic synthesis. Its straightforward

preparation and the predictable reactivity of its C4-chloro substituent provide chemists with a

reliable entry point into a diverse chemical space of high-value pyrazole derivatives. From the

development of life-saving pharmaceuticals to the creation of effective crop protection agents,

the utility of this compound is well-established. A firm grasp of its synthesis, reactivity, and

handling is therefore an invaluable asset for any scientist working at the forefront of chemical

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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